1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one
Description
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one is a brominated and chlorinated aryl ketone featuring a mercapto (-SH) group at the 3-position and a bromine atom at the 2-position of the phenyl ring. This compound’s structural uniqueness lies in the ortho-bromo and meta-mercapto substitution pattern, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C9H8BrClOS |
|---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-(2-bromo-3-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H8BrClOS/c10-9-6(7(12)4-5-11)2-1-3-8(9)13/h1-3,13H,4-5H2 |
InChI Key |
MMWKDXZSTDCYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Br)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-mercaptophenol with 3-chloropropanone under specific reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the mercapto group, allow the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Positional Isomers
1-(4-Bromophenyl)-3-chloropropan-1-one Structure: Bromine at the para position; lacks the mercapto group. Synthesis: Synthesized via Friedel-Crafts acylation using AlCl₃ and 3-chloropropanoyl chloride (60% yield) . Reactivity: The para-bromo substituent facilitates Suzuki-Miyaura coupling with arylboronic acids (48–49% yield) . NMR Data: δ 7.84–7.79 (m, 2H, aromatic), 3.91 (t, 2H, CH₂Cl), 3.43 (t, 2H, COCH₂) .
1-(2-Bromo-3-mercaptophenyl)-3-chloropropan-1-one Structure: Bromine (ortho) and mercapto (meta) groups create steric hindrance and electronic withdrawal.
Functional Group Variants
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
- Structure : Fused benzo[b]thiophene ring replaces the bromophenyl group.
- Synthesis : Friedel-Crafts acylation under similar conditions; used in antimalarial agents .
- Applications : Demonstrates broader aromatic π-system interactions in biological targets.
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one Structure: Amino group (electron-donating) at 2-position vs. mercapto. Commercial Availability: Priced at $508/250mg (97% purity), indicating stable synthesis .
Physical and Spectral Properties
Research Implications
The ortho-bromo and meta-mercapto substitution in this compound offers unique advantages over analogs:
Enhanced Reactivity : Mercapto group enables disulfide formation or metal coordination, useful in catalysis or medicinal chemistry.
Steric Effects : Ortho substitution may hinder nucleophilic attacks on the ketone, directing reactivity to the chloroacetone chain.
Biological Targeting: Potential for higher affinity in thiol-dependent enzymatic systems compared to amino or methylthio variants .
Further studies should explore its Suzuki coupling efficiency, stability under oxidative conditions, and bioactivity profiling to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
